molecular formula C8H16O2 B124892 Octanoic-d15 acid CAS No. 69974-55-6

Octanoic-d15 acid

Cat. No.: B124892
CAS No.: 69974-55-6
M. Wt: 159.30 g/mol
InChI Key: WWZKQHOCKIZLMA-PMELWRBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Mechanism of Action

    Target of Action

    Octanoic-d15 acid, also known as Caprylic-d15 acid, is a deuterated form of Octanoic acid It’s known that medium-chain fatty acids like octanoic acid can be absorbed directly into the portal vein during digestion, unlike long-chain fatty acids . They can then be oxidized to provide energy.

    Mode of Action

    Once inside, they can be used in the mitochondria to generate energy without requiring the presence of insulin .

    Biochemical Pathways

    Octanoic acid is involved in the fatty acid metabolic pathway . It can be converted into octanoyl-CoA, which then undergoes β-oxidation, a process that breaks down the fatty acid molecule to produce acetyl-CoA. Acetyl-CoA enters the citric acid cycle (Krebs cycle), where it is oxidized to produce energy .

    Pharmacokinetics

    It’s known that medium-chain fatty acids like octanoic acid are rapidly absorbed from the diet and transported to the liver, where they are preferentially oxidized to produce energy .

    Result of Action

    The primary result of Octanoic acid’s action is the production of energy. By undergoing β-oxidation and entering the citric acid cycle, it contributes to the energy metabolism of the body .

    Action Environment

    The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other dietary components can affect its absorption and metabolism. The pH level of the stomach can also influence its ionization state, which can subsequently affect its absorption .

    : Sigma-Aldrich: this compound : MedChemExpress: Octanoic acid-d15 : SpringerLink: Microbial Biosynthesis of Straight-Chain Aliphatic Carboxylic Acids

    Preparation Methods

      Synthetic Routes: Octanoic Acid-d15 can be synthesized by replacing the hydrogen atoms in Octanoic Acid (C8H16O2) with deuterium (D).

      Reaction Conditions: Deuterium exchange reactions are commonly used to prepare deuterated compounds.

      Industrial Production: While specific industrial methods for Octanoic Acid-d15 production are not widely documented, it can be obtained through chemical synthesis or isotopic exchange reactions.

  • Chemical Reactions Analysis

      Reactions: Octanoic Acid-d15 can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For oxidation, reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used. Reduction may involve lithium aluminum deuteride (LiAlD4).

      Major Products: The products formed depend on the specific reaction conditions and the functional groups involved.

  • Scientific Research Applications

      Chemistry: Octanoic Acid-d15 serves as a valuable tool in NMR spectroscopy and metabolic studies.

      Biology: It may be used to investigate lipid metabolism and membrane transport processes.

      Medicine: Research explores its potential in antimicrobial properties and as a dietary supplement.

      Industry: Esters derived from Octanoic Acid-d15 find applications in perfumery and dye production.

  • Comparison with Similar Compounds

    • Octanoic Acid-d15 is unique due to its deuterium labeling.
    • Similar Compounds: Other fatty acids, such as hexanoic acid and decanoic acid, share structural similarities but lack the deuterium substitution.

    Properties

    IUPAC Name

    2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WWZKQHOCKIZLMA-PMELWRBQSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H16O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70515035
    Record name (~2~H_15_)Octanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70515035
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    159.30 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    69974-55-6
    Record name (~2~H_15_)Octanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70515035
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 69974-55-6
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Octanoic-d15 acid
    Reactant of Route 2
    Octanoic-d15 acid
    Reactant of Route 3
    Reactant of Route 3
    Octanoic-d15 acid
    Reactant of Route 4
    Reactant of Route 4
    Octanoic-d15 acid
    Reactant of Route 5
    Octanoic-d15 acid
    Reactant of Route 6
    Reactant of Route 6
    Octanoic-d15 acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.